Superior Cytotoxicity in BT-474 Breast Cancer Cells Compared to Chloroquine
In a direct comparison, ARN5187 demonstrates significantly enhanced cytotoxicity against BT-474 breast cancer cells relative to the clinically used autophagy inhibitor chloroquine (CQ). [1]
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | EC50 = 23.5 μM |
| Comparator Or Baseline | Chloroquine (CQ) at equimolar concentrations (up to 100 μM) is significantly less cytotoxic |
| Quantified Difference | Significantly enhanced cytotoxicity for ARN5187 (p-value not specified; reported as 'significantly more cytotoxic') |
| Conditions | BT-474 breast cancer cells, 48-hour treatment with 0-100 μM compound concentrations |
Why This Matters
This higher potency directly translates to a more robust induction of cancer cell death at lower concentrations, making it a superior tool compound for investigating REV-ERBβ-dependent cytotoxicity mechanisms.
- [1] De Mei C, Ercolani L, Parodi C, Veronesi M, Lo Vecchio C, Bottegoni G, et al. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells. Oncogene. 2015;34(20):2597-608. doi:10.1038/onc.2014.203. View Source
